molecular formula C6H11NO2 B15278963 (2R,4S)-4-Methylpyrrolidine-2-carboxylic acid

(2R,4S)-4-Methylpyrrolidine-2-carboxylic acid

Cat. No.: B15278963
M. Wt: 129.16 g/mol
InChI Key: KKJQZEWNZXRJFG-CRCLSJGQSA-N
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Description

(2R,4S)-4-Methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a methyl substituent at the 4-position and a carboxylic acid group at the 2-position. It is commonly utilized as a building block in organic synthesis and peptide chemistry due to its rigid bicyclic structure, which mimics proline in peptides while introducing steric and electronic modifications . The Boc-protected form, (2R,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid (CAS 1018818-04-6), is a key intermediate in drug discovery, offering enhanced stability during synthetic procedures . The compound’s stereochemistry (2R,4S) is critical for its biological activity, influencing interactions with enzymes and receptors .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2R,4S)-4-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1

InChI Key

KKJQZEWNZXRJFG-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1C[C@@H](NC1)C(=O)O

Canonical SMILES

CC1CC(NC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. The reaction conditions are usually mild, and the process is designed to achieve high optical purity .

Industrial Production Methods

Industrial production of (2R,4S)-4-Methylpyrrolidine-2-carboxylic acid often employs large-scale hydrogenation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced with high yield and purity. The use of advanced catalytic systems and continuous flow reactors is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, and substituted pyrrolidine compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(2R,4S)-4-Methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-4-Methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

(2S,4S)-4-Methylpyrrolidine-2-carboxylic Acid Monohydrochloride

  • CAS : 6734-41-4
  • Molecular Weight : 165.618 g/mol (hydrochloride salt)
  • Key Differences : The (2S,4S) configuration alters hydrogen-bonding capacity and spatial orientation compared to the (2R,4S) isomer. This impacts its role in peptide synthesis, where it may induce distinct conformational constraints .
  • Applications : Used in antimicrobial and anticancer peptide analogs due to enhanced solubility from the hydrochloride salt .

(2S,4R)-4-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

  • CAS : 365280-18-8
  • Molecular Weight : 165.618 g/mol
  • Reported to show lower bioactivity in certain peptide-based antimicrobial agents compared to the (2R,4S) isomer .

Substituent-Modified Analogs

(2R,4S)-1-Boc-4-Phenylpyrrolidine-2-carboxylic Acid

  • CAS : 144069-70-5
  • Molecular Weight : 291.34 g/mol
  • Applications : Used in kinase inhibitors and GPCR modulators .

(2S,4R)-4-Fluoro-1-Methylpyrrolidine-2-carboxylic Acid

  • CAS : 1007912-97-1
  • Molecular Weight : 147.15 g/mol
  • Key Differences : Fluorination enhances metabolic stability and electronegativity, while the 1-methyl group reduces rotational freedom. Shows improved blood-brain barrier penetration in neuroactive compounds .

(2S-4R)-4-Methoxypyrrolidine-2-carboxylic Acid

  • CAS : 75176-09-9
  • Molecular Weight : 145.16 g/mol
  • Key Differences : The methoxy group increases polarity and hydrogen-bonding capacity, improving water solubility. Used in prodrugs requiring controlled release mechanisms .

Natural Analogs

4-Methylproline

  • Natural Occurrence : Found in plant metabolites (e.g., pomes) as L-trans-4-methylproline .
  • Key Differences : The natural (2S,4S) configuration contrasts with the synthetic (2R,4S) target compound. Demonstrates distinct ring puckering, affecting collagen stability in peptides .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Substituents Stereochemistry Key Applications
(2R,4S)-1-Boc-4-Methylpyrrolidine-2-carboxylic Acid 1018818-04-6 229.27 Boc, methyl 2R,4S Peptide synthesis, drug intermediates
(2S,4S)-4-Methylpyrrolidine-2-carboxylic Acid HCl 6734-41-4 165.62 HCl, methyl 2S,4S Antimicrobial peptides
(2R,4S)-1-Boc-4-Phenylpyrrolidine-2-carboxylic Acid 144069-70-5 291.34 Boc, phenyl 2R,4S Kinase inhibitors
(2S-4R)-4-Methoxypyrrolidine-2-carboxylic Acid 75176-09-9 145.16 Methoxy 2S,4R Prodrugs, solubility enhancers
4-Methylproline 6734-41-4 (base) 129.16 Methyl (natural) 2S,4S Collagen analogs

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